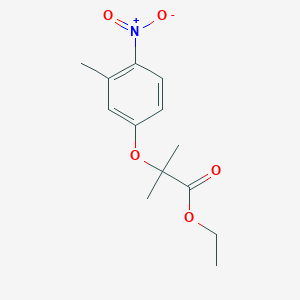![molecular formula C23H28N12 B6033704 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine](/img/structure/B6033704.png)
6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine is a complex organic compound characterized by its unique structure, which includes multiple azolo and triazine rings
Preparation Methods
The synthesis of 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine involves multiple steps. The synthetic route typically starts with the preparation of the azolo and triazine rings, followed by their assembly into the final compound. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl groups, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine stands out due to its unique structure and potential applications. Similar compounds include:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methoxy-6-methyl-1,3,5-triazin-2-amine These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
6-(2-phenylethyl)-4-[[6-(2-phenylethyl)-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl]methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N12/c1-3-7-20(8-4-1)11-13-30-15-32(22-24-26-28-34(22)17-30)19-33-16-31(18-35-23(33)25-27-29-35)14-12-21-9-5-2-6-10-21/h1-10H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOODAVJGOAXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CCC5=CC=CC=C5)CCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate](/img/structure/B6033627.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide](/img/structure/B6033633.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)

![methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6033649.png)
![1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride](/img/structure/B6033656.png)
![DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B6033669.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![(1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6033696.png)
![5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6033699.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6033715.png)
